molecular formula C21H18N4O2 B12890332 (4R,4'R)-2,2'-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B12890332
M. Wt: 358.4 g/mol
InChI Key: CSOURZVJNNVKMD-OALUTQOASA-N
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Description

(4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a pyrazole core flanked by two oxazole rings

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyrazol-5-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H18N4O2/c1-3-7-14(8-4-1)18-12-26-20(22-18)16-11-17(25-24-16)21-23-19(13-27-21)15-9-5-2-6-10-15/h1-11,18-19H,12-13H2,(H,24,25)/t18-,19-/m0/s1

InChI Key

CSOURZVJNNVKMD-OALUTQOASA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC(=NN2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C(N=C(O1)C2=CC(=NN2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Attachment of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Final Coupling: The pyrazole core and oxazole rings are then coupled under specific conditions, possibly using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings.

    Reduction: Reduction reactions could target the pyrazole core or the oxazole rings.

    Substitution: Various substitution reactions can occur, especially at the phenyl groups attached to the oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. For example, as a ligand, it would coordinate with metal ions, altering their electronic properties and catalytic activity. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-ethyl-4,5-dihydrooxazole)

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